2-Amino-1-(3-bromophenyl)-4-(9-methyl-9H-carbazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(3-bromophenyl)-4-(9-methyl-9H-carbazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure combining a quinoline core with carbazole and bromophenyl substituents, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-bromophenyl)-4-(9-methyl-9H-carbazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Carbazole Moiety: The carbazole unit can be introduced through a Suzuki coupling reaction, where a brominated quinoline intermediate reacts with a boronic acid derivative of carbazole.
Bromophenyl Substitution: The bromophenyl group can be added via a nucleophilic aromatic substitution reaction, where a suitable brominated precursor reacts with the quinoline intermediate.
Final Functionalization: The amino and cyano groups can be introduced through nucleophilic substitution and cyanation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated flow reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinoline derivatives.
Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amines or other functional groups.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carbazole-quinoline derivatives with oxidized functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, are of significant interest. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound can be explored for its therapeutic potential. Its structural features suggest it could interact with enzymes, receptors, or other proteins, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-bromophenyl)-4-(9-methyl-9H-carbazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3-bromophenyl)-4-(9H-carbazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the methyl group on the carbazole moiety.
2-Amino-1-(3-chlorophenyl)-4-(9-methyl-9H-carbazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Substitutes bromine with chlorine.
2-Amino-1-(3-bromophenyl)-4-(9-methyl-9H-carbazol-2-yl)-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carbonitrile: Lacks the double bond in the quinoline core.
Uniqueness
The presence of the 9-methyl-9H-carbazol-2-yl group and the specific substitution pattern on the quinoline core make 2-Amino-1-(3-bromophenyl)-4-(9-methyl-9H-carbazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
CAS No. |
476483-72-4 |
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Molecular Formula |
C29H23BrN4O |
Molecular Weight |
523.4 g/mol |
IUPAC Name |
2-amino-1-(3-bromophenyl)-4-(9-methylcarbazol-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C29H23BrN4O/c1-33-23-9-3-2-8-20(23)21-13-12-17(14-25(21)33)27-22(16-31)29(32)34(19-7-4-6-18(30)15-19)24-10-5-11-26(35)28(24)27/h2-4,6-9,12-15,27H,5,10-11,32H2,1H3 |
InChI Key |
FOJAJIJPZIZKMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)C4C(=C(N(C5=C4C(=O)CCC5)C6=CC(=CC=C6)Br)N)C#N |
Origin of Product |
United States |
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